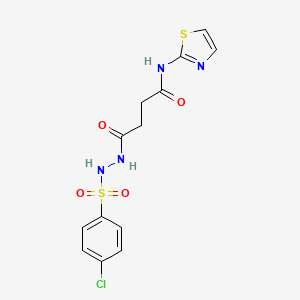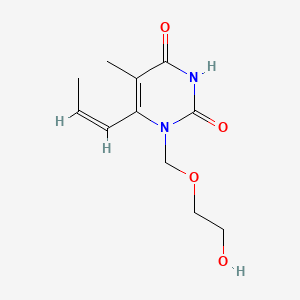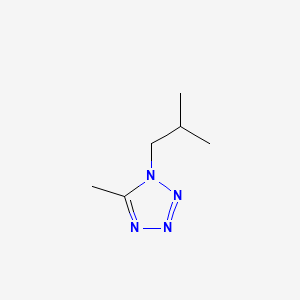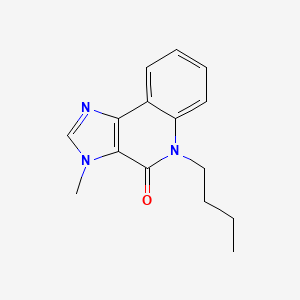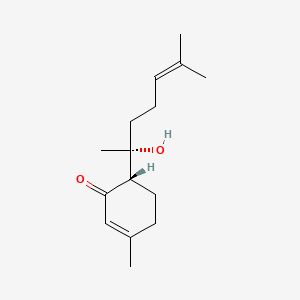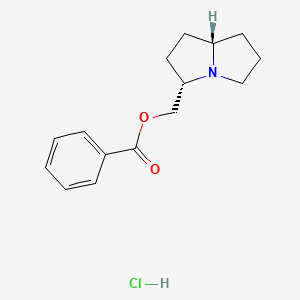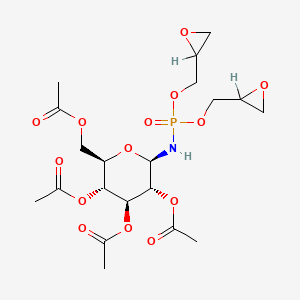
2-(Dimethylamino)-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and industry. It is also referred to as oxamyl oxime or oxamyl oxyme . This compound is characterized by its complex structure, which includes dimethylamino, oxoethyl, and ethanimidothioate groups.
Vorbereitungsmethoden
The synthesis of 2-(Dimethylamino)-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate involves several steps. One common method includes the reaction of dimethylamine with ethylene oxide to form dimethylaminoethanol, which is then further reacted with other reagents to form the final compound . Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
2-(Dimethylamino)-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other complex molecules. In biology, it is studied for its potential use in drug delivery systems and as a biochemical probe . In medicine, it has been explored for its potential therapeutic effects. Industrially, it is used in the production of various chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-(Dimethylamino)-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate can be compared with other similar compounds, such as oxamyl and dimethylaminoethoxyethanol . While these compounds share some structural similarities, this compound is unique in its specific functional groups and applications. For instance, oxamyl is primarily used as a pesticide, whereas this compound has broader applications in research and industry.
Eigenschaften
CAS-Nummer |
92065-83-3 |
|---|---|
Molekularformel |
C8H15N3O3S |
Molekulargewicht |
233.29 g/mol |
IUPAC-Name |
[2-(dimethylamino)-2-oxoethyl] (1E)-N-(methylcarbamoyloxy)ethanimidothioate |
InChI |
InChI=1S/C8H15N3O3S/c1-6(10-14-8(13)9-2)15-5-7(12)11(3)4/h5H2,1-4H3,(H,9,13)/b10-6+ |
InChI-Schlüssel |
ZMLDHXURHVRVIF-UXBLZVDNSA-N |
Isomerische SMILES |
C/C(=N\OC(=O)NC)/SCC(=O)N(C)C |
Kanonische SMILES |
CC(=NOC(=O)NC)SCC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


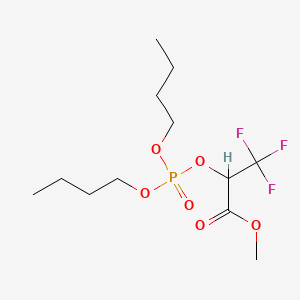
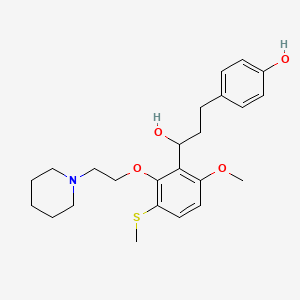
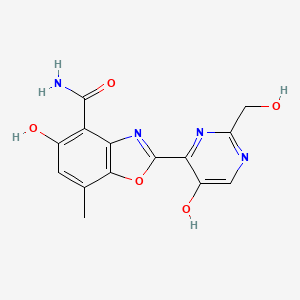
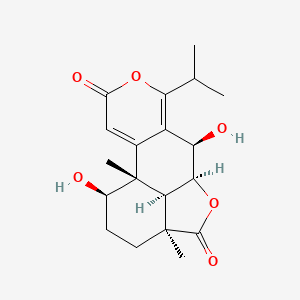

![boric acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B12749748.png)
